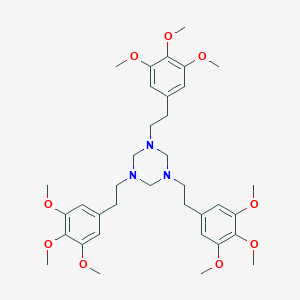

Methylenemescaline trimer

Description

Structure

2D Structure

Properties

CAS No. |

125730-74-7 |

|---|---|

Molecular Formula |

C36H51N3O9 |

Molecular Weight |

669.8 g/mol |

IUPAC Name |

1,3,5-tris[2-(3,4,5-trimethoxyphenyl)ethyl]-1,3,5-triazinane |

InChI |

InChI=1S/C36H51N3O9/c1-40-28-16-25(17-29(41-2)34(28)46-7)10-13-37-22-38(14-11-26-18-30(42-3)35(47-8)31(19-26)43-4)24-39(23-37)15-12-27-20-32(44-5)36(48-9)33(21-27)45-6/h16-21H,10-15,22-24H2,1-9H3 |

InChI Key |

MLVMVLNTAYSMMT-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CCN2CN(CN(C2)CCC3=CC(=C(C(=C3)OC)OC)OC)CCC4=CC(=C(C(=C4)OC)OC)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCN2CN(CN(C2)CCC3=CC(=C(C(=C3)OC)OC)OC)CCC4=CC(=C(C(=C4)OC)OC)OC |

Other CAS No. |

125730-74-7 |

Synonyms |

methylenemescaline trimer |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Methylenemescaline Trimer

Precursor Chemistry: Reactivity of Mescaline with Formaldehyde (B43269)

The formation of the methylenemescaline trimer is a direct result of the condensation reaction between mescaline and formaldehyde. This reaction is a specific example of a broader class of reactions involving phenethylamines and aldehydes.

The condensation of a primary amine with formaldehyde is a well-established reaction in organic chemistry. Generally, three equivalents of a primary amine react with three equivalents of formaldehyde to yield a symmetrically substituted hexahydro-1,3,5-triazine. wikipedia.org This reaction proceeds through the formation of an N-substituted aminomethanol (B12090428) (a hemiaminal), which then dehydrates to form a Schiff base (or imine). In the absence of other competing reaction pathways, this imine intermediate readily trimerizes to form the stable six-membered hexahydro-1,3,5-triazine ring. wikipedia.orgjustia.com This general pathway is applicable to a wide range of primary amines, including phenethylamines like mescaline.

The synthesis of the this compound is achieved through the reaction of mescaline with aqueous formaldehyde. researchgate.netresearchgate.net The product, identified as Tris-N,N',N''-(3',4',5'-trimethoxyphenethyl)-1,3,5-hexahydrotriazine, was characterized based on mass spectrometry, ¹H-NMR spectral data, and microanalysis. researchgate.netresearchgate.net The use of an aqueous solution of formaldehyde is a key condition for the successful formation of this specific trimeric structure.

| Reactants | Solvent System | Product | Reference |

| Mescaline, Formaldehyde | Aqueous | This compound | researchgate.net, researchgate.net |

Formaldehyde Condensation Reactions with Phenethylamines

Elucidation of this compound Formation Mechanisms

The formation of the hexahydro-1,3,5-triazine ring from mescaline and formaldehyde proceeds through a stepwise mechanism involving specific reactive intermediates.

The mechanism for the formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines involves at least two key types of intermediates:

Hemiaminal: The initial reaction between the primary amine of mescaline and the carbonyl carbon of formaldehyde results in the formation of a hemiaminal (or alkanolamine) intermediate. wikipedia.org This species is formed by the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon.

Methyleneimine (Schiff Base): The hemiaminal intermediate is typically unstable and undergoes dehydration to form a methyleneimine compound, which is a type of Schiff base. justia.com This step is often reversible.

The reaction is believed to proceed through the trimerization of this unstable methyleneimine intermediate to yield the final hexahydrotriazine compound. justia.com

For the initial formation of the this compound, an aqueous solvent system is utilized, specifically an aqueous solution of formaldehyde. researchgate.net The primary role of the solvent in this step is to facilitate the reaction between the reactants. The more significant influence of the solvent system is observed in the subsequent reactions of the trimer, where the choice between aqueous and non-aqueous media dictates the reaction outcome and product selectivity. researchgate.netresearchgate.net

Proposed Intermediates in Trimerization Processes

Derivatization and Further Chemical Transformations of this compound

Once formed, the this compound can be used as a precursor for further chemical transformations, most notably for the synthesis of tetrahydroisoquinoline alkaloids through acid-catalyzed cyclization. researchgate.netresearchgate.net This transformation is a type of Pictet-Spengler reaction, where the trimer serves as an in-situ source of the necessary methyleneimine intermediate under acidic conditions. wikipedia.orguni-koeln.de

The reaction of the this compound with acid can lead to different products depending on the solvent. In an aqueous acidic environment (e.g., hydrochloric acid in water), the reaction yields a mixture of the cyclized product, anhalinine (B1216297), and the starting precursor, mescaline. researchgate.netresearchgate.net This is because in water, the hexahydrotriazine can hydrolyze back to mescaline and formaldehyde.

Conversely, when the reaction is performed under non-aqueous acidic conditions, the formation of anhalinine is highly selective. researchgate.netresearchgate.net The use of reagents like hydrochloric acid in glacial acetic acid or trifluoroacetic acid in dichloromethane (B109758) exclusively affords the cyclized product, anhalinine. researchgate.netresearchgate.net This demonstrates the critical role of the solvent in preventing the hydrolysis of the trimer and favoring the intramolecular cyclization pathway.

Table of Reaction Outcomes for this compound Cyclization

| Starting Material | Reagent / Solvent System | Product(s) | Outcome | Reference |

|---|---|---|---|---|

| This compound | Hydrochloric Acid / Aqueous | Anhalinine, Mescaline | Mixture | researchgate.net, researchgate.net |

| This compound | Hydrochloric Acid / Glacial Acetic Acid | Anhalinine | Selective Cyclization | researchgate.net, researchgate.net |

Table of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₃₆H₅₁N₃O₉ |

| Mescaline | C₁₁H₁₇NO₃ |

| Formaldehyde | CH₂O |

| Anhalinine | C₁₂H₁₇NO₃ |

| Hydrochloric acid | HCl |

| Glacial acetic acid | C₂H₄O₂ |

| Dichloromethane | CH₂Cl₂ |

Structural Elucidation and Advanced Characterization Methodologies for Methylenemescaline Trimer

Spectroscopic Analysis for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental in determining the structural framework of a molecule. By analyzing the interaction of the compound with electromagnetic radiation, detailed information regarding its connectivity, functional groups, and electronic properties can be obtained. The structural assignment of Methylenemescaline trimer was primarily based on data from mass spectrometry and nuclear magnetic resonance spectroscopy. medkoo.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon (¹³C) Analyses of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the types of carbon atoms present. For this compound, ¹H NMR analysis was crucial in confirming the presence of the 3,4,5-trimethoxyphenethyl moieties and the hexahydrotriazine core. medkoo.comrsc.org The spectra would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the ethyl bridge protons, and the methylene (B1212753) protons of the triazine ring.

While the specific chemical shift values and coupling constants from the original research are not widely available in public databases, a representative table of expected ¹H and ¹³C NMR signals can be constructed based on the known structure.

Table 1: Representative NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Expected Chemical Shift (ppm) | Assignment | Expected Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | Multiple signals in the aromatic region | Aromatic Carbons | Multiple signals in the aromatic region |

| Methoxy Protons (OCH₃) | Signals characteristic of methoxy groups | Methoxy Carbons (OCH₃) | Signals in the aliphatic region |

| Ethyl Bridge Protons (Ar-CH₂CH₂-N) | Signals corresponding to the ethyl chain | Ethyl Bridge Carbons (Ar-CH₂CH₂-N) | Signals in the aliphatic region |

| Triazine Ring Protons (N-CH₂-N) | Signals for the methylene groups in the ring | Triazine Ring Carbons (N-CH₂-N) | A distinct signal for the ring carbons |

Note: Specific experimental data for chemical shifts (δ) and coupling constants (J) are based on foundational characterization studies but are not publicly available in detail. The expected shifts are based on analogous structures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confident determination of its elemental formula. The analysis of this compound by mass spectrometry was a key component of its initial characterization. medkoo.comrsc.org The technique would confirm the molecular formula C₃₆H₅₁N₃O₉, corresponding to a molecular weight of approximately 669.8 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural evidence. For this compound, characteristic fragmentation would involve the cleavage of the bonds linking the phenethyl groups to the triazine ring, leading to fragments corresponding to the 3,4,5-trimethoxyphenethyl cation and other related structures.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 670.3704 | Molecular ion (protonated) |

| C₁₁H₁₆O₃ | 196.1100 | Fragment corresponding to the 3,4,5-trimethoxyphenethyl side chain |

Note: The fragmentation pattern is based on the established structure. Specific experimental values for relative abundance are detailed in specialized literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H bonds (aliphatic and aromatic), C-O bonds of the methoxy groups, C-N bonds of the triazine ring, and the C=C bonds of the aromatic rings.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like the aromatic rings. The UV-Vis spectrum of this compound would be dominated by absorptions due to the substituted benzene (B151609) rings.

Table 3: Spectroscopic Data (IR, UV-Vis) for this compound

| Technique | Expected Absorption | Functional Group/Chromophore |

|---|---|---|

| IR | Bands around 2800-3000 cm⁻¹ | C-H (aliphatic/aromatic) stretching |

| Bands around 1600 cm⁻¹ | C=C (aromatic) stretching | |

| Bands around 1000-1300 cm⁻¹ | C-O (ether) and C-N stretching | |

| UV-Vis | Maxima (λ_max) in the UV region | π → π* transitions of the trimethoxyphenyl rings |

Note: Specific wavenumbers (cm⁻¹) and wavelengths (nm) are based on general values for the indicated functional groups.

Advanced Diffraction Techniques

While spectroscopic methods provide data on connectivity and functional groups, diffraction techniques can offer a definitive three-dimensional map of the atomic arrangement in a crystalline solid.

Microanalysis for Elemental Composition Validation

Microanalysis, or elemental analysis, provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This technique is used to confirm the empirical and molecular formula derived from mass spectrometry. The initial characterization of this compound was supported by microanalysis, which would have verified the calculated elemental composition for C₃₆H₅₁N₃O₉. medkoo.comrsc.org

Table 4: Elemental Analysis Data for this compound (C₃₆H₅₁N₃O₉)

| Element | Theoretical % |

|---|---|

| Carbon (C) | 64.55 |

| Hydrogen (H) | 7.67 |

| Nitrogen (N) | 6.27 |

| Oxygen (O) | 21.50 |

Note: Experimental values from the original synthesis would be expected to be in close agreement with these theoretical percentages.

Mechanistic Investigations of Methylenemescaline Trimer Reactivity

Kinetic and Thermodynamic Aspects of Trimerization and De-trimerization Processes

The formation of the methylenemescaline trimer, a 1,3,5-trisubstituted hexahydro-1,3,5-triazine, from mescaline and formaldehyde (B43269) is a condensation reaction. wikipedia.org While specific kinetic and thermodynamic data for this exact reaction are not extensively documented in publicly available literature, the general principles governing the formation and decomposition of hexahydrotriazines provide a solid framework for understanding these processes.

The trimerization process is generally under thermodynamic control, leading to the formation of the stable six-membered ring. mdpi.com Computational studies on analogous systems suggest that the formation of the hexahydrotriazine ring from the corresponding amine and formaldehyde is an exothermic process. acs.org However, there is a kinetic barrier to overcome for the cyclization to occur. researchgate.net The reaction likely proceeds through the formation of unstable N-methyleneamine intermediates which then trimerize. researchgate.net

The de-trimerization, or decomposition, of the hexahydrotriazine ring is often observed under acidic conditions and is a key aspect of its reactivity. This process is essentially the reverse of the formation reaction and can be influenced by factors such as pH and the presence of nucleophiles. The stability of the trimer is dependent on the substituents on the nitrogen atoms. clockss.org For poly(hexahydrotriazine)s, which are polymeric analogues, depolymerization can be achieved under acidic conditions, indicating the reversibility of the formation process. researchgate.net

Table 1: General Thermodynamic and Kinetic Features of Hexahydrotriazine Formation

| Process | Thermodynamic Consideration | Kinetic Consideration | Influencing Factors |

| Trimerization | Generally exothermic and thermodynamically favored. acs.org | Involves a kinetic barrier for the cyclization of intermediates. researchgate.net | Reactant concentration, temperature, solvent. researchgate.net |

| De-trimerization | Reversible under certain conditions, particularly acidic pH. researchgate.net | The rate is dependent on acid concentration and temperature. | pH, presence of strong nucleophiles. researchgate.net |

Protonation and Acid-Catalyzed Rearrangement Pathways of the Hexahydrotriazine System

The nitrogen atoms within the hexahydrotriazine ring of the this compound are basic and susceptible to protonation. This initial protonation is a critical step in the acid-catalyzed rearrangement of the molecule. Research by Brossi and Chrisey in 1989 demonstrated that the treatment of this compound with acid leads to a fascinating and selective rearrangement to form anhalinine (B1216297), a tetrahydroisoquinoline derivative. researchgate.netresearchgate.net

The reaction pathway and product distribution are highly dependent on the reaction conditions, specifically the nature of the acid and the solvent system.

In an aqueous acidic medium (e.g., hydrochloric acid) , the reaction yields a mixture of anhalinine and mescaline. researchgate.net This suggests that under these conditions, both rearrangement to anhalinine and de-trimerization to the starting material, mescaline, occur.

Under non-aqueous acidic conditions (e.g., glacial acetic acid or trifluoroacetic acid in dichloromethane) , the reaction proceeds cleanly to afford anhalinine as the exclusive product. researchgate.net

This selectivity points to a mechanistic pathway where the protonated trimer undergoes a ring-opening to form an iminium ion intermediate. This intermediate can then either be hydrolyzed to mescaline and formaldehyde in the presence of water or undergo an intramolecular electrophilic aromatic substitution (a Pictet-Spengler type reaction) to form the new heterocyclic ring of anhalinine. The absence of water in the non-aqueous systems prevents the hydrolytic pathway, thus favoring the cyclization to anhalinine.

Table 2: Acid-Catalyzed Rearrangement of this compound

| Acid/Solvent System | Products | Reference |

| Hydrochloric acid in aqueous milieu | Anhalinine and Mescaline | researchgate.net |

| Glacial acetic acid (non-aqueous) | Anhalinine (exclusive) | researchgate.net |

| Trifluoroacetic acid in dichloromethane (B109758) (non-aqueous) | Anhalinine (exclusive) | researchgate.net |

Nucleophilic and Electrophilic Attack on the this compound Framework

The hexahydrotriazine ring of the this compound possesses electrophilic carbon atoms in the methylene (B1212753) bridges between the nitrogen atoms, making them susceptible to nucleophilic attack . This reactivity is a general feature of hexahydrotriazines and can lead to ring cleavage. Studies on analogous systems have shown that strong nucleophiles can open the triazine ring. For instance, phosphines have been shown to initiate the ring-opening of hexahydrotriazines.

Conversely, the nitrogen atoms of the trimer are nucleophilic centers. Electrophilic attack would therefore be expected to occur at these sites. Protonation, as discussed in the previous section, is a form of electrophilic attack. Other electrophiles could potentially react with the nitrogen atoms, leading to the formation of quaternary ammonium-like intermediates. These intermediates would be highly activated towards ring-opening or rearrangement reactions. However, electrophilic substitution on the triazine ring itself is rare and typically requires harsh conditions, often resulting in ring cleavage. thieme-connect.de For the hexahydrotriazine system, electrophilic attack on a nitrogen atom is the more probable event.

Investigation of Stereochemical Outcomes in Synthetic Modifications

The investigation of stereochemical outcomes is crucial when chiral centers are present or are formed during a reaction. In the case of the this compound, the molecule itself is achiral. However, synthetic modifications could introduce chirality.

For example, if one of the phenethyl side chains were to be modified to introduce a chiral center, subsequent reactions on the triazine ring could be influenced by this existing chirality, potentially leading to diastereoselective outcomes.

Furthermore, reactions that create new chiral centers need to be considered. The acid-catalyzed rearrangement of the this compound to anhalinine does not create a new stereocenter in the product. However, if the starting mescaline were substituted to be chiral, the stereochemistry of the resulting anhalinine would depend on the mechanism of the cyclization. If a reaction proceeds through a planar intermediate, a racemic mixture of products would be expected. lumenlearning.com Conversely, if the reaction is stereospecific, the stereochemistry of the reactant would directly determine the stereochemistry of the product. masterorganicchemistry.com

Currently, there is a lack of specific studies in the available literature focusing on the stereochemical outcomes of synthetic modifications of the this compound. Therefore, predictions must be based on the general principles of stereochemistry in organic reactions.

Analytical and Chromatographic Methods in Methylenemescaline Trimer Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques form the bedrock of analytical procedures for Methylenemescaline trimer, enabling its separation from complex matrices and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Analysis

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for accurate purity assessment and quality control. Reversed-phase HPLC is a commonly employed mode for the analysis of phenethylamine (B48288) derivatives. koreascience.kr

A typical HPLC method for the analysis of this compound would involve a C18 stationary phase, which provides excellent separation for moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve optimal separation of the trimer from its monomer (mescaline) and other potential byproducts. UV detection is a common choice, with the detection wavelength set to the absorbance maximum of the analyte.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value/Description |

| Stationary Phase | C18, 5 µm particle size, 150 x 4.6 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 269 nm |

Gas Chromatography (GC) for Volatile Impurity Profiling and Byproduct Identification

Gas chromatography is a valuable technique for the analysis of volatile and semi-volatile impurities that may be present in samples of this compound. These impurities can include residual solvents from the synthesis process or volatile byproducts. The choice of the GC column is critical, with fused silica (B1680970) capillary columns coated with a non-polar or moderately polar stationary phase (e.g., polydimethylsiloxane (B3030410) or phenyl-substituted polysiloxane) being common choices.

A temperature-programmed analysis is typically employed, where the column temperature is gradually increased to elute compounds with a wide range of boiling points. A flame ionization detector (FID) is often used for general-purpose impurity profiling due to its high sensitivity to organic compounds. For the identification of specific impurities, GC is often coupled with a mass spectrometer (GC-MS). It is important to note that the analysis of phenethylamines by GC can sometimes lead to on-column reactions, particularly if precursor materials are present in the mixture. psu.edu

Table 2: Potential Volatile Impurities and Byproducts in this compound Samples

| Compound | Potential Source | Analytical Consideration |

| Formaldehyde (B43269) | Reagent in synthesis | Highly volatile, may require derivatization for GC analysis |

| Mescaline | Starting material/Incomplete reaction | Can be analyzed by GC, but may show peak tailing |

| Solvents (e.g., Methanol, Dichloromethane) | Synthesis and purification | Easily detected by GC-FID |

| Anhalinine (B1216297) | Potential rearrangement product | Amenable to GC analysis |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry, are essential for the unambiguous identification and characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Structural Confirmation

LC-MS is a highly sensitive and specific technique that is well-suited for the analysis of this compound, especially in complex matrices or at trace levels. In a study identifying phytochemicals in Ficus dubia sap extract, this compound was detected using an LC-ESI-MS/QTOF (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Quadrupole Time-of-Flight) method. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that typically produces a protonated molecule [M+H]+, allowing for the determination of the molecular weight of the compound. For this compound (C36H51N3O9), the expected monoisotopic mass is 669.3626 g/mol . High-resolution mass spectrometry (HRMS), such as that provided by a QTOF instrument, can provide highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented to produce a characteristic fragmentation pattern.

Table 3: LC-MS Data for the Identification of this compound nih.gov

| Parameter | Observation |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 670.3700 [M+H]+ (for C36H51N3O9) |

| Mass Accuracy | High (within 5 ppm) |

| Key Fragment Ions (MS/MS) | Fragments corresponding to the loss of mescaline units and methylene (B1212753) bridges |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

GC-MS is an invaluable tool for monitoring the progress of the synthesis of this compound and for identifying byproducts in the reaction mixture. The technique allows for the separation of various components of the reaction mixture, followed by their individual mass spectral analysis, which aids in their identification.

The product obtained from the reaction of mescaline with aqueous formaldehyde has been assigned the hexahydrotriazine structure of this compound based on mass spectrometry and 1H-NMR spectral data. researchgate.net GC-MS analysis of a reaction mixture could reveal the presence of unreacted mescaline, the this compound product, and potentially other oligomeric species or side-products. The mass spectra of phenethylamines are often characterized by fragment ions resulting from cleavage of the carbon-carbon bond beta to the nitrogen atom.

Table 4: Expected GC-MS Observations for a this compound Reaction Mixture

| Compound | Expected Retention Time | Key Mass Spectral Fragments (m/z) |

| Mescaline | Earlier than trimer | 211 (M+), 182, 167 |

| This compound | Later than monomer | Molecular ion may not be observed; fragments corresponding to monomer and dimer units |

| Anhalinine | May co-elute with other components | Characteristic fragments for the tetrahydroisoquinoline structure |

Theoretical and Computational Studies on Methylenemescaline Trimer

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. For a molecule like the methylenemescaline trimer, which is a 1,3,5-tris(3,4,5-trimethoxyphenethyl)-hexahydro-1,3,5-triazine, these calculations can elucidate the influence of the bulky, electron-rich substituents on the central triazine ring.

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map the potential energy surface. For N-substituted hexahydro-1,3,5-triazines, DFT calculations are crucial for predicting the conformational preferences of the ring and its substituents.

Studies on analogous N-aryl and N-alkyl hexahydrotriazines reveal that the triazine ring typically adopts a chair conformation, which minimizes steric strain. researchgate.netmdpi.com The orientation of the N-substituents (axial or equatorial) is a key aspect of the molecule's geometry. For large substituents, an equatorial position is generally favored to reduce steric hindrance. However, some studies on N-tert-butyl substituted triazinanes have shown that axial conformations can be stable, a rare finding for saturated six-membered rings. sciprofiles.com

For the this compound, with its three large 3,4,5-trimethoxyphenethyl groups, DFT calculations would be expected to predict a chair conformation for the central hexahydrotriazine ring. The energy landscape would likely show several local minima corresponding to different arrangements of the three substituents. The global minimum energy structure would likely feature all three substituents in equatorial positions to minimize steric clashes. However, conformations with one or more axial substituents (ae,aee, aae) would also be important to consider, as the energetic penalties for these might be offset by other interactions.

Table 1: Representative DFT-Calculated Energy Differences for Hexahydrotriazine Conformers (Note: This table presents hypothetical data for the this compound based on typical values for analogous N-substituted triazines. Specific calculations for the this compound are not publicly available.)

| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Equatorial, Equatorial, Equatorial (eee) | 0.00 | > 95% |

| Axial, Equatorial, Equatorial (aee) | 2.5 - 4.0 | < 5% |

| Axial, Axial, Equatorial (aae) | 5.0 - 7.0 | < 1% |

| Axial, Axial, Axial (aaa) | > 8.0 | << 1% |

The electronic properties of the this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.

In N-substituted hexahydrotriazines, the HOMO is typically localized on the nitrogen atoms of the triazine ring and the electron-donating groups of the substituents. For the this compound, the trimethoxyphenyl moieties are electron-rich, and thus the HOMO would likely have significant contributions from these aromatic rings and the nitrogen atoms. The LUMO, conversely, would be expected to be distributed over the triazine ring and the aromatic systems.

The analysis of charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis or by mapping the Molecular Electrostatic Potential (MEP), reveals the electron density across the molecule. researchgate.netresearchgate.net In the this compound, the nitrogen atoms of the triazine ring are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. The methoxy (B1213986) groups on the phenyl rings also contribute to regions of negative potential, while the hydrogen atoms of the ethyl chains and the aromatic rings would be more electropositive.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, including the formation and subsequent reactions of the this compound.

The formation of the this compound from mescaline and formaldehyde (B43269) likely proceeds through a stepwise mechanism involving the formation of imine intermediates that subsequently trimerize. epdf.pub Computational studies on similar systems can locate the transition state structures for each step of this process. The energy of these transition states relative to the reactants determines the activation energy (energy barrier), which dictates the reaction rate.

Furthermore, the this compound is known to undergo acid-catalyzed cyclization to form anhalinine (B1216297). Theoretical modeling of this reaction would involve locating the transition state for the ring-closing step, which is likely a Pictet-Spengler type reaction. The computed energy barrier for this cyclization would provide insight into the reaction's feasibility under different conditions.

Table 2: Hypothetical Calculated Activation Energies for Key Reactions (Note: These are estimated values based on analogous reactions. Specific calculations for the this compound system are not publicly available.)

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Imine Formation (Mescaline + Formaldehyde) | B3LYP | 6-31G(d) | 15-20 |

| Dimerization of Imine | M06-2X | 6-311++G(d,p) | 10-15 |

| Trimerization to Hexahydrotriazine | M06-2X | 6-311++G(d,p) | 5-10 |

| Acid-Catalyzed Cyclization to Anhalinine | B3LYP with PCM | 6-311+G(d,p) | 20-25 |

Solvent can have a profound impact on reaction mechanisms and rates. Computational chemistry accounts for solvent effects using either explicit models, where individual solvent molecules are included in the calculation, or implicit models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net

Transition State Localization and Energy Barrier Computations for Trimerization and Cyclization

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

While quantum chemical calculations provide detailed information on a few stable conformations, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the vast conformational space of large, flexible molecules like the this compound over time.

MM methods use a simpler, classical-mechanical description of molecules (a force field) to rapidly calculate the energies of thousands of different conformations. This allows for a broad search of the potential energy surface to identify low-energy conformers.

MD simulations build upon this by simulating the movement of atoms over time, providing insight into the dynamic behavior of the molecule. conicet.gov.ar An MD simulation of the this compound would reveal how the hexahydrotriazine ring puckers and how the three large side chains move and interact with each other. Such simulations could identify the most populated conformational families and the pathways for interconversion between them. For a molecule with three flexible ethyl chains and three rotatable phenyl groups, the number of possible conformations is immense, and MD simulations are essential for understanding its dynamic nature in solution. Studies on related flexible molecules show that such simulations can accurately predict properties like melting points and diffusion coefficients. conicet.gov.arresearchgate.net

Applications of Methylenemescaline Trimer in Synthetic Organic Chemistry

Methylenemescaline Trimer as a Versatile Synthetic Intermediate

The core structure of this compound, the hexahydro-1,3,5-triazine ring, is a stable entity that can be selectively cleaved under specific conditions to release its constituent parts. This property allows it to serve as a synthetic equivalent of the unstable N-methylene-mescaline, which can then be utilized in various chemical transformations. A patent has described the general principle of using hexahydrotriazine compounds as intermediates in the production of primary amines. rsc.org The process involves the formation of the triazine from a primary amine and formaldehyde (B43269), followed by decomposition to yield the desired primary amine product. rsc.org

The most well-documented application of this compound is its role as a direct precursor to anhalinine (B1216297), a tetrahydroisoquinoline alkaloid. This transformation highlights the utility of the trimer in constructing alkaloid skeletons.

In a study by Brossi and Chrisey, this compound was characterized and its selective cyclization to anhalinine under non-aqueous acidic conditions was demonstrated. connectedpapers.comCurrent time information in Bangalore, IN. This reaction proceeds via the acid-catalyzed decomposition of the hexahydro-1,3,5-triazine ring to generate a reactive iminium ion intermediate. This intermediate then undergoes an intramolecular electrophilic cyclization, a type of Pictet-Spengler reaction, to form the tetrahydroisoquinoline ring system of anhalinine. connectedpapers.com

Table 1: Synthesis of Anhalinine from this compound

| Reactant | Reagent | Product | Reaction Type | Reference |

| This compound | Hydrochloric Acid | Anhalinine | Acid-catalyzed cyclization | connectedpapers.com |

This specific conversion underscores the potential of this compound as a stable, easily handled precursor for the synthesis of more complex, biologically relevant alkaloids. The general strategy of using hexahydrotriazine precursors for the synthesis of tetrahydroisoquinoline alkaloids is a known approach in organic synthesis. nih.govsjtu.edu.cnnih.govd-nb.info

The reactivity of the hexahydro-1,3,5-triazine core is not limited to the formation of tetrahydroisoquinolines. Research on related 1,3,5-trisubstituted hexahydro-1,3,5-triazines has shown their potential as building blocks for a variety of nitrogen-containing heterocycles. These reactions typically involve the in-situ generation of methyleneimine intermediates from the triazine. rsc.org

A notable example, although not using this compound specifically, demonstrates the divergent reactivity of hexahydro-1,3,5-triazines in formal cycloaddition reactions. In one study, the reaction of benzo[c] connectedpapers.comCurrent time information in Bangalore, IN.dithiol-3-ones with different N-substituted hexahydro-1,3,5-triazines resulted in the formation of either six-membered or eight-membered nitrogen-containing heterocycles, with the outcome being controlled by the substituent on the triazine's nitrogen atoms. rsc.org This suggests that this compound could potentially undergo similar transformations to yield novel, complex heterocyclic systems, though specific examples are not yet reported in the literature.

The general utility of 1,3,5-triazine (B166579) derivatives as intermediates and scaffolds in the synthesis of various heterocyclic compounds is widely recognized in organic chemistry. researchgate.netresearchgate.net

Table 2: Potential Heterocyclic Scaffolds from Hexahydro-1,3,5-Triazine Reactions

| Hexahydro-1,3,5-Triazine Reactant | Reaction Partner | Resulting Heterocycle Type | Reaction Class | Reference (Related Systems) |

| N-Substituted Hexahydro-1,3,5-triazines | Benzo[c] connectedpapers.comCurrent time information in Bangalore, IN.dithiol-3-ones | Six- and Eight-membered N-heterocycles | Formal [4+2] or [4+4] cycloaddition | rsc.org |

Precursor to Analogues of Natural Products and Related Alkaloids

Development of Catalytic Systems and Reagents for Related Chemical Transformations

The transformations involving this compound, such as its cyclization to anhalinine, are typically promoted by stoichiometric amounts of acid. connectedpapers.com There is a lack of specific reports in the scientific literature detailing the development of catalytic systems designed expressly for chemical transformations of this compound.

However, the broader field of synthetic methodology for nitrogen-containing heterocycles is rich with catalytic approaches. mdpi.comub.edubeilstein-journals.org For instance, the activation of hexahydrotriazines and related compounds is an area of interest. Research has explored the behavior of 1,3,5-trialkyl-1,3,5-hexahydrotriazines in various solvents and their equilibrium with N-methylenealkylamines, which is a key aspect of their reactivity. researchgate.net The development of catalytic methods for C-H activation and other transformations of N-heterocyclic compounds is an active area of research, which could potentially be applied to intermediates derived from this compound in the future. researchgate.netthieme-connect.com

The quest for more sustainable and efficient synthetic methods continuously drives the development of new catalysts and reagents. researchgate.net While dedicated systems for this compound are yet to be described, the principles of catalysis in heterocyclic synthesis provide a framework for future investigations into its controlled and selective transformations. google.comsioc-journal.cnnih.gov

Interrelationships and Analog Research: Methylenemescaline Trimer Within the Mescaline Chemical Family

Structural Analogy and Synthetic Connections to Mescaline and its Derivatives

Methylenemescaline trimer, formally known as 1,3,5-tris[2-(3,4,5-trimethoxyphenyl)ethyl]-1,3,5-triazinane, is a direct and structurally significant derivative of mescaline. researchgate.net The core of its structure is a hexahydro-1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. rsc.org Attached to each of the three nitrogen atoms is a 2-(3,4,5-trimethoxyphenyl)ethyl group, which is the carbon skeleton of the mescaline molecule. researchgate.net

The synthetic connection between mescaline and its trimer is a classic example of the reaction between a primary amine and formaldehyde (B43269). rsc.orgresearchgate.net In this condensation reaction, three molecules of mescaline (a primary amine) react with three molecules of formaldehyde to form the cyclic trimer, with the elimination of three molecules of water. rsc.org This process highlights a fundamental reactivity of the primary amine group in mescaline, allowing for the straightforward construction of this more complex, higher molecular weight structure.

The formation of this trimer is not unique to mescaline; it is a general reaction for many primary amines, leading to the formation of a wide range of N,N',N''-trisubstituted hexahydro-1,3,5-triazines. rsc.org The specific properties of the resulting trimer are dictated by the nature of the substituent attached to the nitrogen atoms. In the case of this compound, the presence of three mescaline moieties imparts a significant molecular weight and a distinct set of physicochemical properties. researchgate.net

| Compound | Chemical Structure | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Mescaline |  | 2-(3,4,5-trimethoxyphenyl)ethanamine | C11H17NO3 | 211.26 researchgate.net |

| This compound |  | 1,3,5-tris[2-(3,4,5-trimethoxyphenyl)ethyl]-1,3,5-triazinane | C36H51N3O9 | 669.8 researchgate.net |

Comparative Chemical Reactivity and Stability with Related Phenethylamine (B48288) Trimer Compounds

The stability and reactivity of hexahydro-1,3,5-triazines are significantly influenced by the nature of the substituents on the nitrogen atoms. Generally, N-substituted derivatives are more stable than the unsubstituted parent compound, (CH₂NH)₃. researchgate.netresearchgate.net The stability of these trimers is also dependent on whether the substituents are alkyl or aryl groups. While specific comparative studies on a wide range of phenethylamine trimers are limited, general principles of organic chemistry suggest that the electronic and steric properties of the phenethyl substituents play a crucial role.

This compound, being an N-alkyl substituted hexahydrotriazine, is expected to possess reasonable stability under neutral conditions. However, a key aspect of its chemical reactivity is its sensitivity to acidic conditions. google.com Research has shown that the treatment of this compound with hydrochloric acid in an aqueous environment leads to the cleavage of the triazine ring, yielding a mixture of the starting material, mescaline, and a cyclized product, anhalinine (B1216297) (1,2,3,4-tetrahydro-6,7,8-trimethoxy-1-methylisoquinoline). newtopchem.com

Interestingly, the reaction outcome can be controlled by the choice of solvent. Under non-aqueous acidic conditions, such as in glacial acetic acid or dichloromethane (B109758) with trifluoroacetic acid, the reaction proceeds selectively to yield anhalinine as the exclusive product. newtopchem.com This selective cyclization, known as the Pictet-Spengler reaction, is a powerful tool in the synthesis of tetrahydroisoquinoline alkaloids. The mechanism likely involves the protonation of the triazine nitrogen atoms, followed by ring opening to generate a reactive iminium ion intermediate from a molecule of mescaline and formaldehyde. This intermediate then undergoes an intramolecular electrophilic substitution with the electron-rich aromatic ring of the mescaline backbone to form the new heterocyclic ring of anhalinine.

The stability of other phenethylamine-derived trimers would be expected to follow similar trends, with electron-donating or withdrawing groups on the phenyl ring influencing the ease of ring opening and subsequent reactions. For instance, a phenethylamine with electron-withdrawing groups on the aromatic ring might form a less stable trimer that is more susceptible to acid-catalyzed decomposition. Conversely, bulky substituents on the phenethylamine side chain could sterically hinder the formation of the trimer or affect its conformational stability.

| Reaction Conditions | Products | Reaction Type |

|---|---|---|

| Aqueous HCl | Mescaline and Anhalinine newtopchem.com | Ring cleavage and Pictet-Spengler cyclization newtopchem.com |

| Non-aqueous acid (e.g., Acetic Acid, TFA in DCM) | Anhalinine (exclusive) newtopchem.com | Selective Pictet-Spengler cyclization newtopchem.com |

Advanced Synthetic Strategies for Novel Hexahydrotriazine Analogues based on this compound Structure

The fundamental reaction for the synthesis of this compound—the condensation of a primary amine with formaldehyde—serves as a template for the creation of a diverse library of novel hexahydrotriazine analogues. Advanced synthetic strategies can be employed to systematically vary the structure of the starting phenethylamine, leading to trimers with tailored properties.

One approach involves the use of substituted phenethylamines as precursors. By starting with phenethylamines bearing different substitution patterns on the aromatic ring, a wide array of trimers can be generated. For instance, utilizing phenethylamines with alkyl, halogen, or other functional groups in place of the methoxy (B1213986) groups of mescaline would result in trimers with altered lipophilicity, electronic properties, and potentially, different chemical reactivity.

Furthermore, the synthetic conditions can be optimized to improve yields and facilitate the synthesis of more complex analogues. The use of catalysts, such as starch sulfuric acid, has been shown to be an efficient and environmentally friendly method for the preparation of N-substituted 1,3,5-triazacyclohexanes at room temperature. nih.gov Acid-catalyzed cyclocondensation of N,N'-bisarylmethanediamines with formaldehyde also provides a route to 1,3,5-triaryl-1,3,5-hexahydrotriazines, which could be adapted for phenethylamine derivatives. rsc.orgrsc.org

Another advanced strategy involves the post-functionalization of a pre-formed hexahydrotriazine ring. While the triazine ring itself is susceptible to cleavage under harsh conditions, it may be possible to perform selective chemical modifications on the pendant phenethyl groups. For example, if the starting phenethylamine contains a protected functional group, this group could be deprotected and further derivatized after the formation of the trimer.

The development of one-pot multicomponent reactions also offers a powerful tool for the synthesis of novel hexahydrotriazine analogues. By combining a phenethylamine derivative, formaldehyde, and potentially a third component in a single reaction vessel, complex molecular architectures can be constructed in a highly efficient manner. These strategies open up avenues for the exploration of a wide chemical space around the this compound scaffold, leading to the discovery of new compounds with unique chemical and physical properties.

| Synthetic Strategy | Description | Potential Application for Novel Analogues |

|---|---|---|

| Condensation of Substituted Primary Amines with Formaldehyde | The classical method involving the reaction of a primary amine with formaldehyde to form the hexahydrotriazine ring. rsc.org | Synthesis of a library of analogues by varying the substituents on the starting phenethylamine. |

| Catalyzed Condensation | Utilization of catalysts like starch sulfuric acid to promote the condensation reaction under milder conditions and potentially improve yields. nih.gov | Greener and more efficient synthesis of novel trimers. |

| Acid-Catalyzed Cyclocondensation | Reaction of N,N'-bisarylmethanediamines with formaldehyde in the presence of an acid catalyst. rsc.orgrsc.org | Alternative route to tri-substituted hexahydrotriazines that could be adapted for phenethylamine precursors. |

| Post-Trimerization Functionalization | Chemical modification of functional groups on the pendant side chains after the formation of the hexahydrotriazine ring. | Introduction of diverse functionalities without altering the core trimerization reaction. |

| Multicomponent Reactions | One-pot reactions involving three or more reactants to build complex molecules efficiently. | Rapid generation of structural diversity around the hexahydrotriazine scaffold. |

Q & A

Q. How to ensure ethical rigor in this compound research?

- Answer : Adhere to FAIR data principles :

- Document synthetic protocols transparently.

- Disclose conflicts of interest and data limitations in publications .

Cross-Disciplinary and Meta-Research Questions

Q. What interdisciplinary strategies enhance this compound research?

Q. How to improve reproducibility in this compound studies?

- Answer : Provide detailed supplemental data :

- Raw NMR/MS spectra.

- Crystallographic CIF files.

- Computational input/output files .

Q. What systematic review methodologies synthesize fragmented data on trimers?

- Answer : Follow PRISMA guidelines with Boolean search strategies (e.g., "trimer AND NMR AND synthesis") across MEDLINE/Embase. Use tools like DistillerSR for screening .

Q. How to investigate long-term environmental degradation of this compound?

Q. What advanced NMR techniques resolve overlapping signals in this compound?

- Answer : Apply pure shift NMR or CRAMPS (combined rotation and multiple-pulse spectroscopy) to decouple scalar couplings. Use isotopic labeling (e.g., ¹³C) for selective detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.